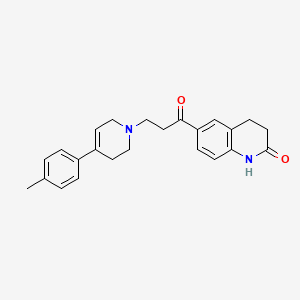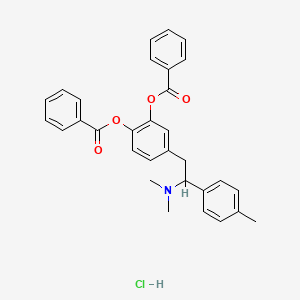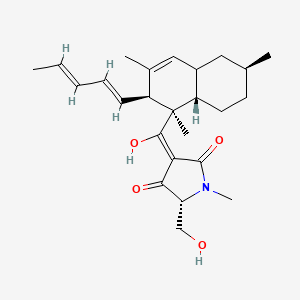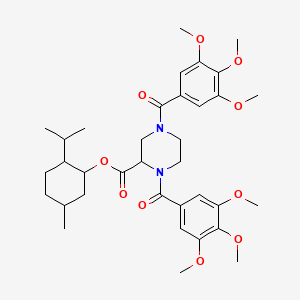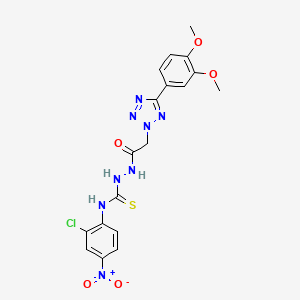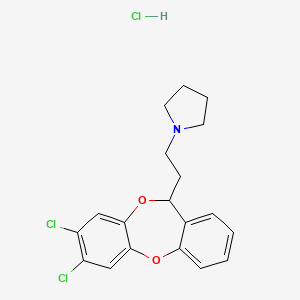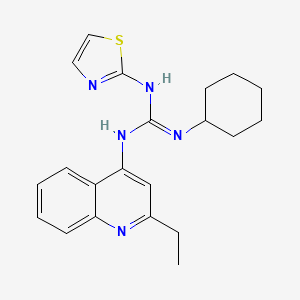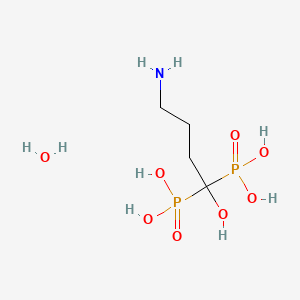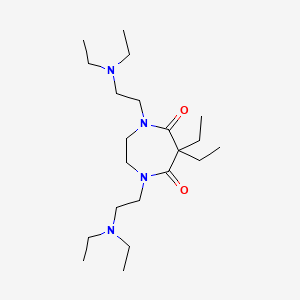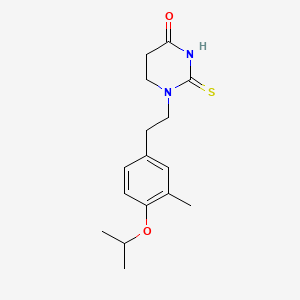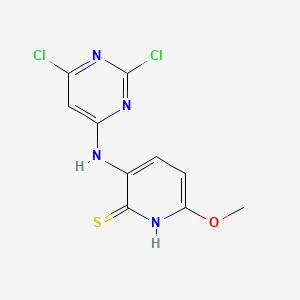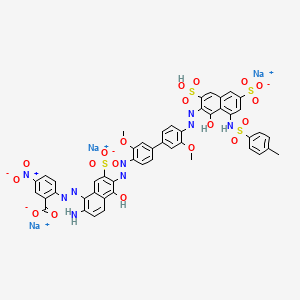
Benzoic acid, 2-((2-amino-5-hydroxy-6-((4'-((1-hydroxy-8-(((4-methylphenyl)sulfonyl)amino)-3,6-disulfo-2-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-7-sulfo-1-naphthalenyl)azo)-5-nitro-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((2-amino-5-hydroxy-6-((4’-((1-hydroxy-8-(((4-methylphenyl)sulfonyl)amino)-3,6-disulfo-2-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-7-sulfo-1-naphthalenyl)azo)-5-nitro-, trisodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as azo groups, sulfonyl groups, and nitro groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of azo bonds and the introduction of sulfonyl and nitro groups. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of additional nitro groups, while reduction may lead to the removal of these groups.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and experiments to study cellular processes.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, influencing biological processes and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different functional groups.
Azo compounds: Molecules containing azo bonds, which are known for their vibrant colors and use in dyes.
Sulfonyl compounds: Chemicals with sulfonyl groups, often used in pharmaceuticals and industrial applications.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which confer distinct chemical properties and reactivity. Its complex structure allows for a wide range of applications and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
75522-94-0 |
|---|---|
Formule moléculaire |
C48H34N9Na3O19S4 |
Poids moléculaire |
1238.1 g/mol |
Nom IUPAC |
trisodium;2-[[2-amino-5-hydroxy-6-[[4-[4-[[1-hydroxy-8-[(4-methylphenyl)sulfonylamino]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-5-nitrobenzoate |
InChI |
InChI=1S/C48H37N9O19S4.3Na/c1-23-4-9-28(10-5-23)77(64,65)56-37-21-29(78(66,67)68)16-26-19-40(79(69,70)71)45(47(59)42(26)37)55-52-36-14-7-25(18-39(36)76-3)24-6-13-35(38(17-24)75-2)51-54-44-41(80(72,73)74)22-31-30(46(44)58)11-12-33(49)43(31)53-50-34-15-8-27(57(62)63)20-32(34)48(60)61;;;/h4-22,56,58-59H,49H2,1-3H3,(H,60,61)(H,66,67,68)(H,69,70,71)(H,72,73,74);;;/q;3*+1/p-3 |
Clé InChI |
XFVPMHVERUTKNQ-UHFFFAOYSA-K |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C(=C6O)C=CC(=C7N=NC8=C(C=C(C=C8)[N+](=O)[O-])C(=O)[O-])N)S(=O)(=O)[O-])OC)OC)S(=O)(=O)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



